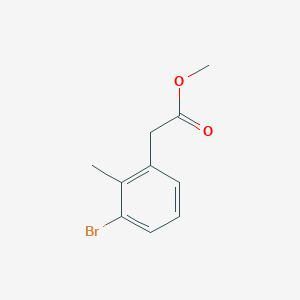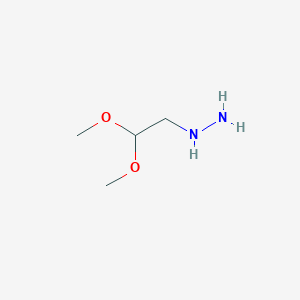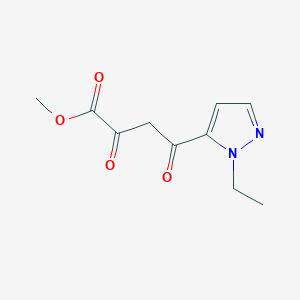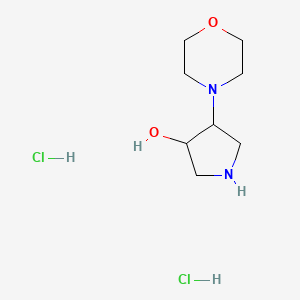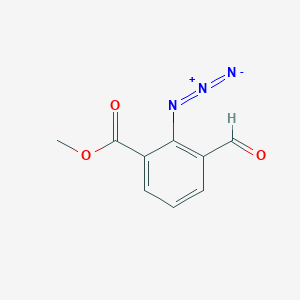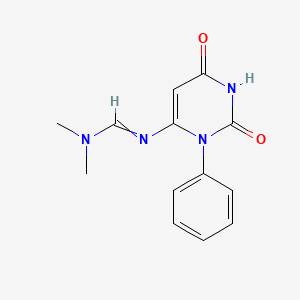
1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one is an organic compound that features a bromine atom, a hydroxyl group, and a ketone group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination of 2-hydroxyacetophenone followed by a series of reactions to introduce the methylbutanone moiety. One common method involves the use of p-bromophenol and acetyl chloride, where p-bromophenol is placed in a three-neck flask and acetyl chloride is added dropwise at 0°C. The mixture is then stirred at room temperature for 2 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Formation of 1-(5-bromo-2-oxophenyl)-3-methylbutan-1-one or 1-(5-bromo-2-carboxyphenyl)-3-methylbutan-1-one.
Reduction: Formation of 1-(5-bromo-2-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s biological activity, such as its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)ethanone: Similar structure but lacks the methylbutanone moiety.
1-(5-Bromo-2-hydroxyphenyl)-3-(4-bromophenyl)propane-1,3-dione: Contains an additional bromophenyl group and different functional groups.
Uniqueness
1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C11H13BrO2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7,13H,5H2,1-2H3 |
InChI-Schlüssel |
YZEFSUIYSBYRLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


